

Technical Guide: Solubility of 5-Bromo-3,4-dimethylbenzene-1,2-diamine

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Compound of Interest

Compound Name: 5-Bromo-3,4-dimethylbenzene-1,2-diamine

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of **5-Bromo-3,4-dimethylbenzene-1,2-diamine**, a key intermediate in various fields of organic synthesis, including pharmaceutical and dye manufacturing.^[1] Due to the absence of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive framework for its experimental determination. It includes a summary of physicochemical properties, representative solubility data for structurally related aromatic diamines, and a detailed, generalized protocol for solubility assessment using the isothermal shake-flask method. A logical workflow is also presented to guide the experimental process.

Introduction

5-Bromo-3,4-dimethylbenzene-1,2-diamine is a substituted aromatic diamine whose bromine and amine functional groups offer diverse reactivity, making it a valuable building block for complex molecular structures.^[1] Its applications as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals underscore the importance of understanding its physicochemical properties.^{[1][2]}

Solubility is a critical parameter in drug development and chemical synthesis. It influences reaction kinetics, dictates the choice of appropriate solvents for synthesis and purification, and

is a key determinant of a compound's bioavailability and formulation feasibility. This guide provides the necessary protocols and context for researchers to systematically determine the solubility profile of **5-Bromo-3,4-dimethylbenzene-1,2-diamine** in various organic solvents.

Physicochemical Properties

A summary of the known physicochemical properties for **5-Bromo-3,4-dimethylbenzene-1,2-diamine** is presented below. Researchers should verify these properties with their specific material source.

Property	Value
CAS Number	160890-50-6
Molecular Formula	C ₈ H ₁₁ BrN ₂
Molecular Weight	215.09 g/mol
Appearance	Solid (form and color may vary)
Synonyms	5-Bromo-3,4-dimethyl-o-phenylenediamine

Solubility Data

Quantitative solubility data for **5-Bromo-3,4-dimethylbenzene-1,2-diamine** is not readily available in peer-reviewed literature. However, the solubility of structurally similar aromatic amines, such as phenylenediamines, can provide a useful reference point. The general principle "like dissolves like" suggests that the compound's solubility will be influenced by the polarity of the solvent. The presence of two amine groups provides polarity and sites for hydrogen bonding, while the brominated dimethyl-benzene ring contributes to its nonpolar character.[3]

Generally, lower aliphatic amines are soluble in water, but solubility decreases as the size of the hydrophobic alkyl/aryl part increases.[3] Aromatic amines are often soluble in organic solvents like alcohols, ethers, and benzene.[3]

The following table presents solubility data for unsubstituted phenylenediamine isomers to offer a qualitative and quantitative context.

Table 1: Experimentally Determined Solubility of Phenylenediamine Isomers

Compound	Solvent	Temperature (°C)	Solubility (g/L)	Reference
o-Phenylenediamine	Water	20	39.3	[4]
m-Phenylenediamine	Water	20	429	[4]
p-Phenylenediamine	Water	20	31	[4]
m-Phenylenediamine	Methanol	Room Temp.	Soluble	[5]
m-Phenylenediamine	Ethanol	Room Temp.	Soluble	[5]
m-Phenylenediamine	Chloroform	Room Temp.	Soluble	[5]
m-Phenylenediamine	Acetone	Room Temp.	Soluble	[5]
m-Phenylenediamine	Benzene	Room Temp.	Very Slightly Soluble	[5]
p-Phenylenediamine	Water	Not Specified	Soluble	[6]
p-Phenylenediamine	Alcohol	Not Specified	Soluble	[6]

p-Phenylenediamine	Ether	Not Specified	Soluble	[6]
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p-Phenylenediamine	Chloroform	Not Specified	Soluble	[6]
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p-Phenylenediamine	Acetone	Not Specified	Soluble	[6]
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Note: This data is for unsubstituted phenylenediamines and should be used as a general guide only. The bromo and dimethyl substituents on the target compound will alter its solubility profile.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the thermodynamic solubility of **5-Bromo-3,4-dimethylbenzene-1,2-diamine** in organic solvents using the isothermal shake-flask method. This method is considered a reliable technique for measuring equilibrium solubility.[7][8]

Materials and Equipment

- **5-Bromo-3,4-dimethylbenzene-1,2-diamine** (solid)
- Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, chloroform, toluene, hexane)
- Analytical balance (readable to ± 0.1 mg)
- Glass vials with screw caps or flasks with stoppers
- Constant temperature shaker bath or incubator
- Syringe filters (e.g., 0.22 μm or 0.45 μm PTFE)
- Volumetric flasks and pipettes

- Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC)

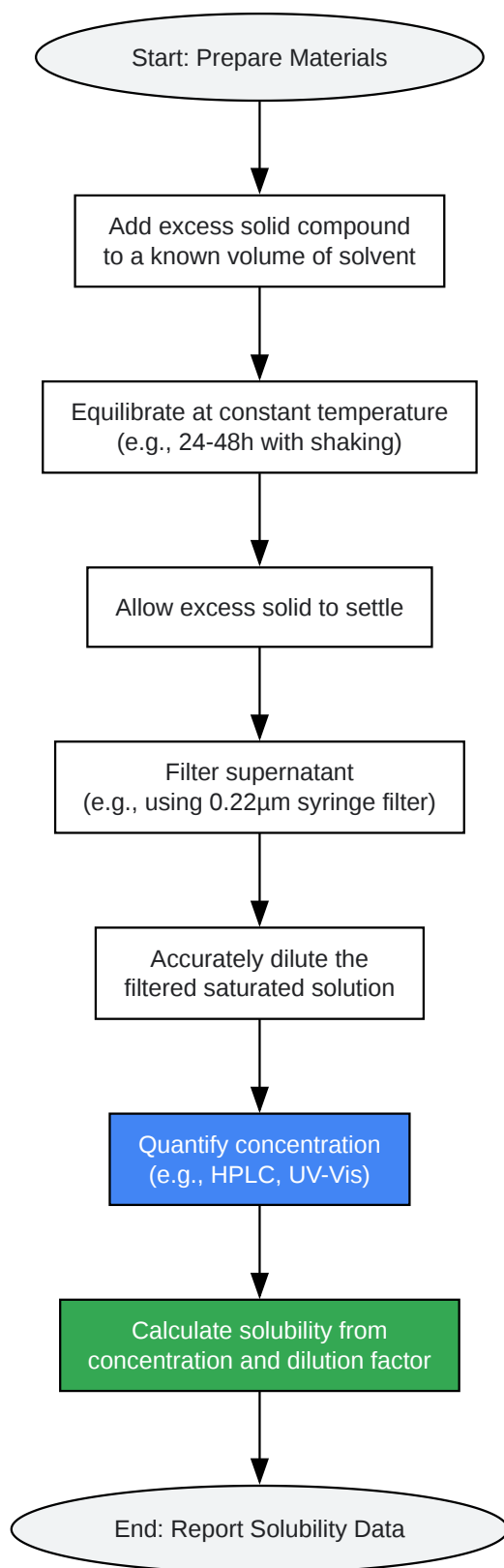
Procedure

- Preparation of Saturated Solution:
 - Add an excess amount of solid **5-Bromo-3,4-dimethylbenzene-1,2-diamine** to a vial containing a known volume (e.g., 5 mL) of the selected solvent. The presence of undissolved solid is crucial to ensure saturation is reached.[8]
 - Seal the vials tightly to prevent solvent evaporation.
 - Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
 - Agitate the vials for a sufficient period to reach equilibrium. A duration of 24-48 hours is common, but the optimal time should be determined experimentally.[9][10]
- Phase Separation:
 - After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.
 - Carefully withdraw a clear aliquot of the supernatant using a syringe.
 - Immediately filter the aliquot through a syringe filter into a clean vial to remove all undissolved particles. This step must be performed quickly to avoid temperature changes that could affect solubility.
- Quantification:
 - Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.
 - Prepare a series of standard solutions of known concentrations of **5-Bromo-3,4-dimethylbenzene-1,2-diamine** in the same solvent.

- Measure the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions and the diluted sample solution.
- Construct a calibration curve by plotting the analytical signal versus the concentration of the standard solutions.
- Determine the concentration of the diluted sample from the calibration curve.
- Calculation of Solubility:
 - Calculate the concentration of the original saturated solution by multiplying the determined concentration by the dilution factor.
 - Express the solubility in desired units, such as mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical steps of the shake-flask solubility determination protocol.



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Caption: Workflow for determining solubility via the shake-flask method.

Conclusion

While specific quantitative solubility data for **5-Bromo-3,4-dimethylbenzene-1,2-diamine** remains to be published, this guide provides researchers and drug development professionals with the necessary tools to generate this critical information. By following the detailed experimental protocol for the shake-flask method and considering the solubility of related aromatic diamines, a comprehensive understanding of the compound's solubility profile can be achieved. This knowledge is indispensable for optimizing its use in synthesis, purification, and the development of new chemical entities.

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